molecular formula C5H6N2O4S2 B3022547 Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate CAS No. 89502-04-5

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

Cat. No.: B3022547
CAS No.: 89502-04-5
M. Wt: 222.2 g/mol
InChI Key: BPLOHXUVMDRKPV-UHFFFAOYSA-N
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Description

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate (CAS 89502-04-5) is a high-purity synthetic building block belonging to the class of substituted 1,3-thiazoles, with a molecular formula of C5H6N2O4S2 and a molecular weight of 222.2 g/mol . This compound serves as a versatile precursor in medicinal chemistry and drug discovery, particularly in the synthesis and structure-activity relationship (SAR) studies of more complex molecules. Research indicates that derivatives based on the sulfamoylthiazole-carboxylate scaffold show significant potential as immunomodulatory agents . Systematic SAR explorations have identified such compounds as co-adjuvants that can enhance the NF-κB signaling pathway, demonstrating a capacity to significantly boost antigen-specific antibody titers when used in combination with established adjuvants like monophosphoryl lipid A (MPLA) in vaccination studies . Furthermore, thiazole derivatives are extensively investigated for their anti-inflammatory properties, targeting key enzymes and pathways such as COX, LOX, and MAPK signaling cascades . The structure features a sulfonamide group and a methyl ester, which provide handles for further chemical modification, making it a valuable intermediate for developing novel therapeutic candidates . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLOHXUVMDRKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567890
Record name Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89502-04-5
Record name Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with sulfonamide groups under specific conditions. One common method includes the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Synthetic Routes

The synthesis of MSTC typically involves the reaction of thiazole derivatives with sulfonamide groups under specific conditions. Common methods include:

  • Reagents : Substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water.
  • Industrial Production : Large-scale synthesis may involve automated reactors and continuous flow systems to optimize efficiency and product quality.

Scientific Research Applications

MSTC exhibits a wide range of applications across various scientific domains:

Medicinal Chemistry

  • Antimicrobial Activity : MSTC has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown Minimum Inhibitory Concentration (MIC) values as follows:
    PathogenMIC (μg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anticancer Properties : MSTC has been tested for cytotoxic effects on cancer cell lines, showing significant reduction in cell viability:
    Cell LineIC50 (μM)
    MCF-715
    HT-2920

These findings indicate that MSTC could be a promising candidate for further development as an antimicrobial or anticancer agent.

Biological Applications

  • Biological Activity : The compound is being studied for its potential as a therapeutic agent for various diseases due to its ability to interact with biological macromolecules. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins and enzymes.

Industrial Applications

  • Intermediate in Organic Synthesis : MSTC serves as a building block for the synthesis of more complex molecules. It is utilized in the production of pharmaceuticals and specialty chemicals.
  • Material Science : The compound's unique properties make it valuable for developing new materials with specific functionalities.

Case Studies

  • Antimicrobial Efficacy Study : A detailed investigation into the antimicrobial properties of MSTC revealed its effectiveness against multiple pathogens, highlighting its potential use in treating infections caused by antibiotic-resistant bacteria.
  • Anticancer Research : In vitro studies on breast and colon cancer cell lines demonstrated MSTC's ability to inhibit cell growth, suggesting avenues for developing new cancer therapies based on this compound.

Summary of Structure-Activity Relationships (SAR)

Understanding the modifications on MSTC can provide insights into enhancing its biological activity:

Modification SiteEffect on Activity
4-position (Thiazole)Increased antimicrobial potency
Sulfamoyl groupEnhanced interaction with biological targets

Mechanism of Action

The mechanism of action of Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Sulfamoyl vs. Halogen Substituents : The sulfamoyl group in the target compound is electron-withdrawing and capable of hydrogen bonding, unlike bromo or chloro substituents, which primarily influence electrophilicity and steric bulk . This makes the sulfamoyl derivative more likely to interact with polar enzyme active sites.
  • Aromatic vs.

Biological Activity

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate (MSTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of MSTC, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MSTC belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C5H6N2O4S2C_5H_6N_2O_4S_2 with a molecular weight of approximately 222.2 g/mol. The presence of the sulfamoyl group enhances its interaction with biological targets, contributing to its therapeutic potential.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compoundC₅H₆N₂O₄S₂222.2Sulfamoyl, Thiazole

The biological activity of MSTC is primarily attributed to its ability to interact with various cellular targets:

  • Antimicrobial Activity : MSTC exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties : Studies have indicated that MSTC can induce apoptosis in cancer cells through the activation of specific signaling pathways, including NF-κB and caspase cascades. This effect has been observed in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of MSTC is crucial for optimizing its biological efficacy. Research indicates that modifications to the thiazole ring and the sulfamoyl group can significantly enhance its potency:

  • Modification Sites : SAR studies have identified multiple sites on the thiazole scaffold that can tolerate modifications without losing activity. For example, substituents at the 4-position of the thiazole ring have shown to improve antimicrobial efficacy .

Table: Summary of SAR Findings

Modification Site Effect on Activity
4-position (Thiazole)Increased antimicrobial potency
Sulfamoyl groupEnhanced interaction with biological targets

Antimicrobial Efficacy

A study conducted on MSTC's antimicrobial activity demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data indicates that MSTC possesses notable antimicrobial properties, particularly against Staphylococcus aureus, which is significant given the rising incidence of antibiotic resistance.

Anticancer Activity

In a separate study focusing on cancer cell lines, MSTC was tested for its cytotoxic effects. The results indicated that MSTC significantly reduced cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines:

Cell Line IC50 (μM)
MCF-715
HT-2920

These findings suggest that MSTC could be a promising candidate for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination to introduce the sulfonyl chloride group. Subsequent amination with ammonia yields the sulfamoyl moiety . Key intermediates (e.g., sulfonyl chloride derivatives) are characterized via IR spectroscopy (S=O stretching at ~1350–1150 cm⁻¹), ¹H-NMR (thiazole proton signals at δ 7.5–8.5 ppm), and mass spectrometry (m/z corresponding to molecular ions) .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) and elemental analysis (C, H, N, S within ±0.3% of theoretical values). Melting point consistency (e.g., 148–150°C for analogous thiazole carboxylates) and thin-layer chromatography (TLC, Rf comparison with standards) further confirm purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assign thiazole ring protons (δ 7.5–8.5 ppm for H-2 and H-4) and sulfamoyl NH₂ signals (δ 5.5–6.0 ppm, broad).
  • IR : Confirm sulfonamide groups via N–H stretching (~3360 cm⁻¹) and S=O asymmetric/symmetric vibrations (~1320 and 1140 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₆H₇N₂O₄S₂ requires m/z 242.9864) .

Advanced Research Questions

Q. How can contradictory spectral data arising from synthetic byproducts be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) often stem from tautomerism in the thiazole ring or solvent adducts . Use variable-temperature NMR to identify tautomeric shifts and DEPT-135 experiments to distinguish CH₂/CH₃ groups. For persistent impurities, employ preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) .

Q. What computational methods support the optimization of reaction conditions for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclization energetics with Lawesson’s reagent. Solvent effects are simulated using COSMO-RS to predict yields in polar aprotic solvents (e.g., DMF). Molecular docking can prioritize sulfamoyl derivatives for biological testing by predicting binding affinities to targets like carbonic anhydrase IX .

Q. What strategies mitigate toxicity risks during in vivo pharmacological studies?

  • Methodological Answer :
  • Acute toxicity profiling : Follow OECD Guidelines 423 (oral/dermal/inhalation routes) with LD₅₀ determination in rodents.
  • Ulcerogenicity assays : Administer compounds via intraperitoneal injection (50 mg/kg) and assess gastric lesions using H&E staining .
  • Metabolic stability : Use microsomal incubation (human liver microsomes, NADPH) to identify reactive metabolites via LC-MS/MS .

Q. How do structural modifications of the sulfamoyl group impact antitumor activity?

  • Methodological Answer : Replace the sulfamoyl (-SO₂NH₂) group with sulfonamide (-SO₂NHR) or sulfonic acid (-SO₃H) moieties and screen against NCI-60 cancer cell lines. SAR analysis reveals that electron-withdrawing groups (e.g., -NO₂) at the thiazole 5-position enhance potency against renal cancer (e.g., A498 cells, IC₅₀ < 10 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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